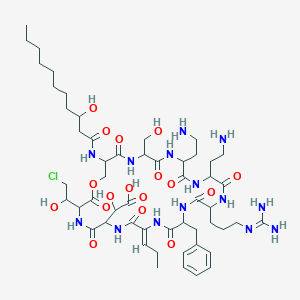
(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1
Descripción general
Descripción
(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1, also known as SyrA1, is a lipopeptide antibiotic produced by the plant pathogenic bacterium Pseudomonas syringae pv. syringae. It is a cyclic heptapeptide with a fatty acid chain attached to a serine residue. SyrA1 has gained attention for its potential use as an antimicrobial agent due to its unique structure and mechanism of action.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Syringic Acid (SA) - A Phenolic Compound's Therapeutic Applications : Syringic acid, derived from a similar biosynthetic pathway and sharing structural similarities with phenolic compounds, demonstrates a broad range of therapeutic applications. Its effectiveness in preventing diabetes, cardiovascular diseases, cancer, and cerebral ischemia highlights its potential. The compound's antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities are attributed to the presence of methoxy groups on the aromatic ring, suggesting its potential for scientific research in human health improvement (Cheemanapalli et al., 2018).
Antimicrobial and Antibiotic Resistance Research
Antibiotics in the Aquatic Environment and Resistance : The widespread use of antibiotics, including their environmental implications and the resultant antibiotic resistance, is a significant area of research. Studies focusing on antibiotics like oxytetracycline and their impact on aquatic environments shed light on the ecological risks and the development of antibiotic-resistant microorganisms. This research underscores the urgency in understanding antibiotics' environmental behaviors and developing strategies to mitigate their effects (Kovaláková et al., 2020; Daghrir & Drogui, 2013).
Applications in Pharmacokinetics and Pharmacodynamics
Cyclodextrin Complexation with Antibiotics : The formation of inclusion complexes with cyclodextrins presents a novel approach in drug delivery systems, enhancing the solubility, stability, and efficacy of antibiotics. This innovative application is crucial for developing new therapeutic strategies and improving antibiotic treatments (Boczar & Michalska, 2022).
Environmental and Health Risk Assessments
Antibiotics and Antibiotic-Resistant Genes in Groundwater : The presence of antibiotics and antibiotic-resistant genes (ARGs) in groundwater represents a growing environmental concern. Their role in inducing antibiotic resistance highlights the need for comprehensive studies to assess the long-term impacts of antibiotics on both environmental and human health. This area of research is critical for developing policies and practices to address the dissemination of ARGs and safeguard public health (Zainab et al., 2020).
Propiedades
IUPAC Name |
2-[(9Z)-18,21-bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-12-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-46(77)31(14-4-2)61-47(78)35(24-29-15-10-9-11-16-29)65-43(74)32(18-13-23-59-53(57)58)62-44(75)33(19-21-55)63-45(76)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h9-11,14-16,30,32-38,40-42,69-71,73H,3-8,12-13,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,75)(H,63,76)(H,64,79)(H,65,74)(H,66,80)(H,67,81)(H,68,77)(H,82,83)(H4,57,58,59)/b31-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYPHGOLKNWQN-AQLQTECXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CCC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/CC)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85ClN14O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1225.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1 | |
CAS RN |
124888-22-8 | |
| Record name | Syringomycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124888228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



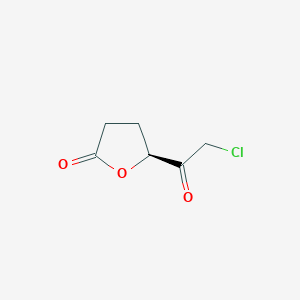
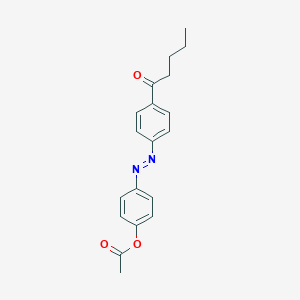
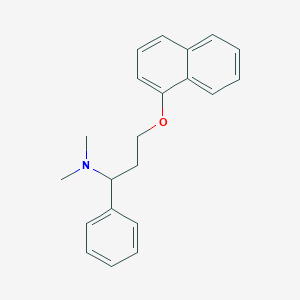
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
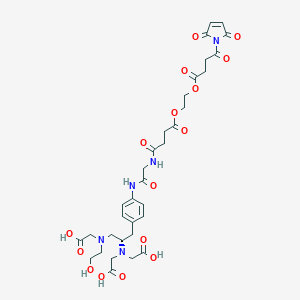
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
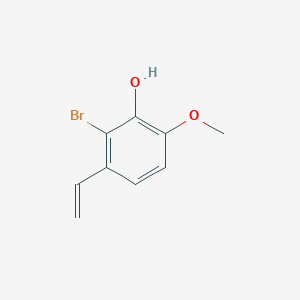
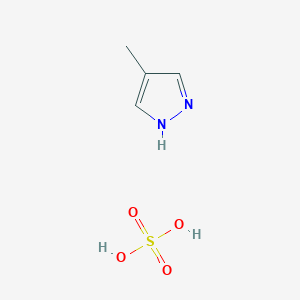
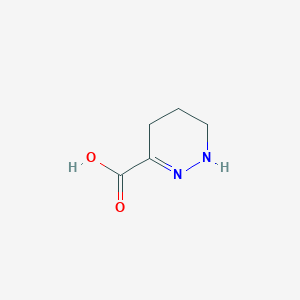
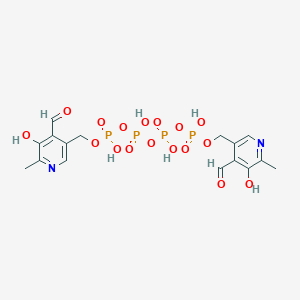
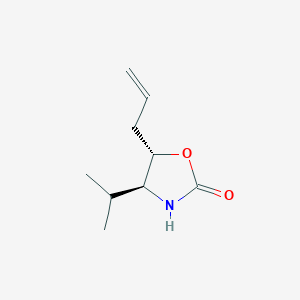
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)